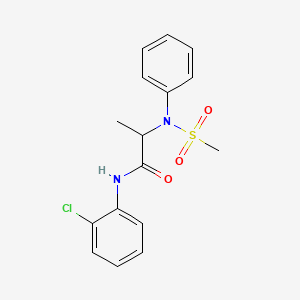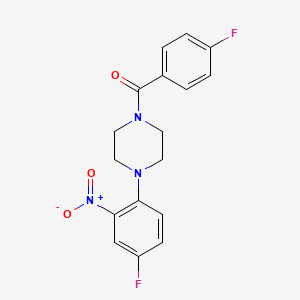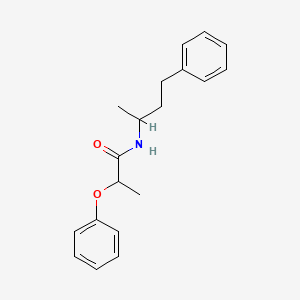
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). It was first synthesized in 1996 by Pfizer Inc. and has since been used in various scientific research studies.
Wirkmechanismus
CP-154,526 acts as a competitive antagonist of the N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide receptor, which is primarily expressed in the brain and plays a key role in the stress response. By blocking the binding of corticotropin-releasing factor (CRF) to the receptor, CP-154,526 can modulate the release of stress hormones such as cortisol and reduce the physiological and behavioral responses to stress.
Biochemical and Physiological Effects:
Studies have shown that CP-154,526 can reduce anxiety-like behavior in rodents and primates, as well as improve depressive-like symptoms. It has also been shown to reduce drug-seeking behavior in animal models of addiction. CP-154,526 has been found to have a relatively short half-life in vivo, with a duration of action of several hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-154,526 is its high selectivity for the N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide receptor, which allows for specific modulation of the stress response without affecting other neurotransmitter systems. However, its short half-life can make it difficult to use in certain experimental paradigms, and its effects may be influenced by factors such as age, sex, and stress history.
Zukünftige Richtungen
There are several potential future directions for research on CP-154,526. One area of interest is the role of the N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide receptor in the development and maintenance of chronic pain, as well as its potential as a target for pain management. Another area of interest is the potential use of CP-154,526 in the treatment of post-traumatic stress disorder (PTSD), as the N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide receptor has been implicated in the pathophysiology of PTSD. Finally, further research is needed to fully understand the mechanisms underlying the anxiolytic and antidepressant effects of CP-154,526, as well as its potential use in the treatment of addiction and other psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
CP-154,526 has been extensively used in scientific research to study the role of the N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide receptor in various physiological and pathological conditions. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential use in the treatment of addiction, as the N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide receptor has been implicated in drug-seeking behavior.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12(16(20)18-15-11-7-6-10-14(15)17)19(23(2,21)22)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAACQNCEHSCKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978252.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3978258.png)
![N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide](/img/structure/B3978261.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3978273.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3978304.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)


![methyl 5-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3978334.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B3978342.png)
